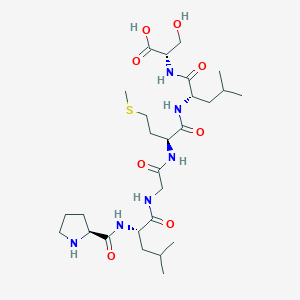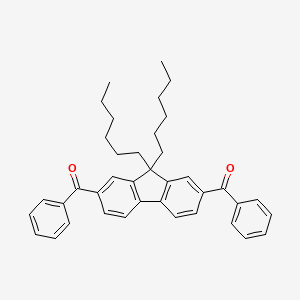![molecular formula C17H19N3O5 B12618675 N-(2-Aminoethyl)-2-methoxy-4-[(3-nitrophenyl)methoxy]benzamide CAS No. 919772-50-2](/img/structure/B12618675.png)
N-(2-Aminoethyl)-2-methoxy-4-[(3-nitrophenyl)methoxy]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Aminoethyl)-2-methoxy-4-[(3-nitrophenyl)methoxy]benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an aminoethyl group, a methoxy group, and a nitrophenyl group attached to a benzamide core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-2-methoxy-4-[(3-nitrophenyl)methoxy]benzamide typically involves multiple steps. One common method starts with the preparation of the benzamide core, followed by the introduction of the aminoethyl group through a nucleophilic substitution reaction. The methoxy and nitrophenyl groups are then added via electrophilic aromatic substitution reactions. The reaction conditions often require the use of solvents like chloroform or methanol and may involve catalysts to enhance the reaction rate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial for optimizing the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Aminoethyl)-2-methoxy-4-[(3-nitrophenyl)methoxy]benzamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to an amino group under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitrobenzamide derivatives, while reduction can produce aminobenzamide derivatives.
Aplicaciones Científicas De Investigación
N-(2-Aminoethyl)-2-methoxy-4-[(3-nitrophenyl)methoxy]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and studies.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(2-Aminoethyl)-2-methoxy-4-[(3-nitrophenyl)methoxy]benzamide involves its interaction with molecular targets such as enzymes and receptors. The aminoethyl group can form hydrogen bonds with active sites, while the methoxy and nitrophenyl groups can participate in hydrophobic interactions and π-π stacking. These interactions can modulate the activity of the target molecules and influence various biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
N-(2-Aminoethyl)benzamide: Lacks the methoxy and nitrophenyl groups, resulting in different chemical properties and reactivity.
N-(2-Aminoethyl)-3-methoxybenzamide: Similar structure but without the nitrophenyl group, leading to different biological activities.
N-(2-Aminoethyl)-4-nitrobenzamide: Contains the nitrophenyl group but lacks the methoxy group, affecting its chemical behavior and applications.
Uniqueness
N-(2-Aminoethyl)-2-methoxy-4-[(3-nitrophenyl)methoxy]benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
919772-50-2 |
|---|---|
Fórmula molecular |
C17H19N3O5 |
Peso molecular |
345.3 g/mol |
Nombre IUPAC |
N-(2-aminoethyl)-2-methoxy-4-[(3-nitrophenyl)methoxy]benzamide |
InChI |
InChI=1S/C17H19N3O5/c1-24-16-10-14(5-6-15(16)17(21)19-8-7-18)25-11-12-3-2-4-13(9-12)20(22)23/h2-6,9-10H,7-8,11,18H2,1H3,(H,19,21) |
Clave InChI |
WVGZYBYJLZUCRO-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)OCC2=CC(=CC=C2)[N+](=O)[O-])C(=O)NCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(4-Fluorophenoxy)benzoyl]-O-(trifluoromethyl)-L-tyrosine](/img/structure/B12618598.png)



![{3-Bromo-5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}methanol](/img/structure/B12618629.png)
![(2R)-2-[4-(Benzyloxy)phenyl]-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B12618634.png)
![(3R,3'S,5'R)-5'-(2-amino-2-oxoethyl)-5-chloro-N-(4-methoxyphenyl)-7-methyl-2-oxo-1,2-dihydrospiro[indole-3,2'-pyrrolidine]-3'-carboxamide](/img/structure/B12618637.png)
![2-{2-[4-(Dimethylamino)phenyl]ethenyl}-1,3-benzothiazole-7-carbonitrile](/img/structure/B12618642.png)


![[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] tetradecanoate](/img/structure/B12618665.png)
![4-[4-(Cyclopropylamino)cyclohexyl]benzonitrile](/img/structure/B12618667.png)
![2-[4-(2-Methyl-1,3-thiazol-4-yl)anilino]-1,3-thiazole-4-carboxylic acid](/img/structure/B12618679.png)
![3,6-Dihexyl-1H,4H-furo[3,4-c]furan-1,4-dione](/img/structure/B12618683.png)
